![molecular formula C18H23N3O2 B2792452 N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide CAS No. 2094170-99-5](/img/structure/B2792452.png)
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide, also known as PP2A inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of various diseases.
Mecanismo De Acción
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor works by inhibiting the activity of protein phosphatase 2A (N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide), which is a tumor suppressor protein that regulates various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor induces apoptosis in cancer cells and prevents the accumulation of toxic proteins in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the prevention of toxic protein accumulation in neurodegenerative diseases, and the inhibition of viral replication in viral infections. Additionally, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor in lab experiments is its selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, the ability of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor to prevent the accumulation of toxic proteins in neurodegenerative diseases makes it a potential candidate for the treatment of these diseases. However, one of the limitations of using N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the research and development of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to further investigate the mechanism of action of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor and its potential applications in the treatment of other diseases. Additionally, the development of more selective and less toxic N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitors is an important direction for future research.
Métodos De Síntesis
The synthesis of N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide involves the reaction of 4-aminophenyl but-2-ynoate with 3-(piperidin-1-yl)propanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been extensively studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and viral infections. In cancer research, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In neurodegenerative diseases, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to prevent the accumulation of toxic proteins such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In viral infections, N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide inhibitor has been shown to inhibit the replication of viruses such as hepatitis B and C viruses.
Propiedades
IUPAC Name |
N-[4-(3-piperidin-1-ylpropanoylamino)phenyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-2-6-17(22)19-15-7-9-16(10-8-15)20-18(23)11-14-21-12-4-3-5-13-21/h7-10H,3-5,11-14H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUQYQMVOHJJES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC=C(C=C1)NC(=O)CCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2792369.png)
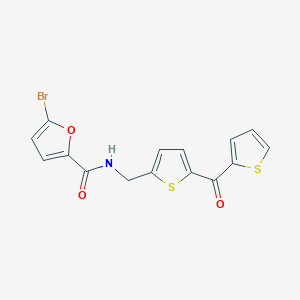
![[5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1h-pyrazol-4-yl]methanol](/img/structure/B2792371.png)
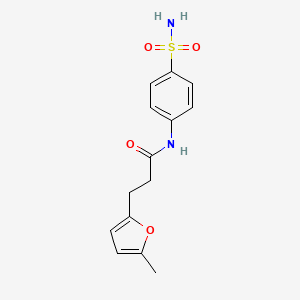
![5-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2792374.png)
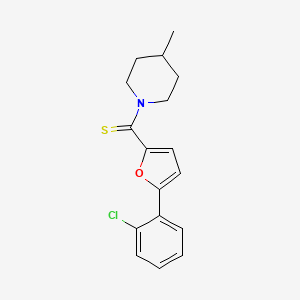
![N-(4-(methylthio)benzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2792376.png)
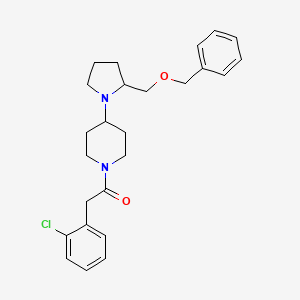
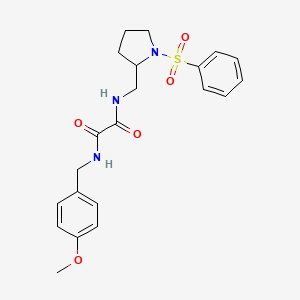
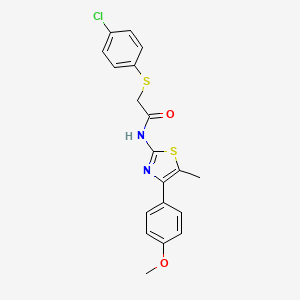
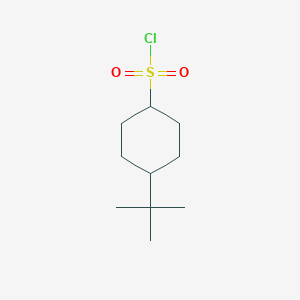
![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)
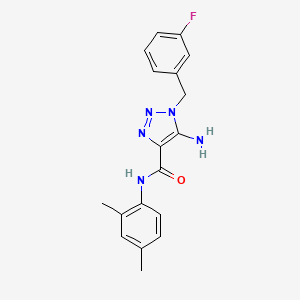
![1-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2792392.png)